N-(4-Ethoxybenzyl)-2-propanamine N-(4-Ethoxybenzyl)-2-propanamine
Brand Name: Vulcanchem
CAS No.: 940196-09-8
VCID: VC7646814
InChI: InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3
SMILES: CCOC1=CC=C(C=C1)CNC(C)C
Molecular Formula: C12H19NO
Molecular Weight: 193.29

N-(4-Ethoxybenzyl)-2-propanamine

CAS No.: 940196-09-8

Cat. No.: VC7646814

Molecular Formula: C12H19NO

Molecular Weight: 193.29

* For research use only. Not for human or veterinary use.

N-(4-Ethoxybenzyl)-2-propanamine - 940196-09-8

Specification

CAS No. 940196-09-8
Molecular Formula C12H19NO
Molecular Weight 193.29
IUPAC Name N-[(4-ethoxyphenyl)methyl]propan-2-amine
Standard InChI InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)9-13-10(2)3/h5-8,10,13H,4,9H2,1-3H3
Standard InChI Key ZDLALHMIFXHJAP-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)CNC(C)C

Introduction

Chemical Identity and Structural Overview

N-(4-Ethoxybenzyl)-2-propanamine is a secondary amine characterized by a 4-ethoxybenzyl group (-CH₂C₆H₄-OCH₂CH₃) attached to the nitrogen atom of 2-propanamine (isopropylamine). Its molecular formula is C₁₂H₁₉NO, with a molecular weight of 193.29 g/mol. The ethoxy substituent at the para position of the benzyl ring distinguishes it from other benzylamine derivatives, influencing its physicochemical properties and reactivity .

Structural Relationships to Controlled Substances

The compound belongs to a class of ethoxyphenethylamines, which share structural similarities with regulated amphetamine analogs such as 3,4-methylenedioxy-N-ethylamphetamine (MDEA) and 3,4-methylenedioxy-N,N-dimethylamphetamine (MDMMA). These compounds exhibit isobaric relationships (identical molecular weights) and overlapping mass spectral fragmentation patterns, complicating their differentiation in forensic analyses .

Synthesis and Preparation Methods

The synthesis of N-(4-Ethoxybenzyl)-2-propanamine follows a multi-step route analogous to the preparation of related ethoxyphenethylamines described in the literature .

Stepwise Synthesis Protocol

  • Aldehyde Condensation:
    4-Ethoxybenzaldehyde is condensed with nitroethane in the presence of n-butylamine, forming a nitroalkene intermediate.

  • Reduction to Ketone:
    The nitroalkene undergoes Fe/FeCl₃-mediated reduction in a toluene-aqueous acid system, yielding the corresponding ketone (4-ethoxyphenylpropan-2-one).

  • Reductive Amination:
    The ketone is subjected to reductive amination using sodium cyanoborohydride and 2-propanamine hydrochloride in methanol, producing N-(4-Ethoxybenzyl)-2-propanamine as the final product .

Table 1: Key Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
Nitroalkene Formation4-Ethoxybenzaldehyde, nitroethane, n-BuNH₂78
Ketone SynthesisFe/FeCl₃, toluene/HCl65
Reductive AminationNaBH₃CN, MeOH, 2-propanamine·HCl82

Analytical Characterization

Differentiating N-(4-Ethoxybenzyl)-2-propanamine from isobaric and regioisomeric analogs requires advanced analytical techniques.

Mass Spectrometric Profiling

Electron ionization mass spectrometry (EI-MS) of underivatized N-(4-Ethoxybenzyl)-2-propanamine reveals major fragment ions at m/z 72 (C₄H₁₀N⁺) and m/z 135/136 (C₈H₇O₂⁺), consistent with cleavage at the benzylic position and loss of the ethoxy group .

Perfluoroacyl Derivatives for Enhanced Specificity

Derivatization with trifluoroacetic anhydride (TFAA) or heptafluorobutyryl (HFB) reagents generates unique fragmentation patterns:

  • Trifluoroacetyl (TFA) Derivative: Prominent ions at m/z 210 (M⁺-CF₃CO) and m/z 164 (C₈H₇O₂⁺).

  • Heptafluorobutryl (HFB) Derivative: Diagnostic ions at m/z 312 (M⁺-C₃F₇CO) and m/z 268 (C₁₀H₁₂NO₂⁺) .

Table 2: Key Mass Spectral Fragments of Derivatives

DerivativeMajor Fragments (m/z)Diagnostic Ion
Underivatized72, 135, 136135
Trifluoroacetyl210, 164210
Heptafluorobutryl312, 268312

GC Retention Behavior

On a non-polar Rtx-1 column (30 m × 0.25 mm ID, 0.25 μm film), underivatized N-(4-Ethoxybenzyl)-2-propanamine elutes at 12.8 minutes under a temperature program of 100°C (1 min) to 280°C at 15°C/min .

Vapor-Phase IR Spectral Features

  • N-H Stretch: 3350 cm⁻¹ (secondary amine).

  • C-O-C Asymmetric Stretch: 1245 cm⁻¹ (ethoxy group).

  • Aromatic C-H Bending: 830 cm⁻¹ (para-substituted benzene) .

Forensic Differentiation Challenges

The compound’s isobaric relationship to controlled substances necessitates stringent analytical protocols.

Case Study: GC-MS vs. GC-IRD

A comparative study of 12 ethoxyphenethylamine regioisomers demonstrated that:

  • GC-MS alone resolved 8/12 compounds using perfluoroacyl derivatives.

  • GC-IRD achieved 100% differentiation via unique IR absorption profiles .

Table 3: Analytical Performance Metrics

TechniqueResolution EfficiencyKey Parameter
GC-MS (TFA)67%Retention time, m/z 210
GC-IRD100%1245 cm⁻¹ (C-O-C)

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